Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-fluoro-6-hydrazinylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2.ClH/c1-13-8(12)7-5(9)3-2-4-6(7)11-10;/h2-4,11H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYRDNDQYOCUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Methyl 2-fluoro-6-methylbenzoate
The synthesis of methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride typically begins with methyl 2-fluoro-6-methylbenzoate or related benzoate esters as precursors. This compound can be prepared by:
Esterification of 2-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux to ensure full conversion to the methyl ester.
Industrial scale methods may utilize continuous flow reactors for enhanced yield and process control, with alternative catalysts and solvents explored to improve efficiency and sustainability.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | 2-fluoro-6-methylbenzoic acid, methanol, H2SO4 catalyst | Reflux conditions, complete conversion to ester |
| Industrial method | Continuous flow reactor, alternative catalysts | Scalable, optimized for yield |
This precursor is crucial as the starting point for further functionalization to introduce the hydrazinyl group.
Introduction of the Hydrazinyl Group
The key transformation to obtain this compound involves replacing the methyl group or another substituent with a hydrazinyl (-NH-NH2) moiety. Although direct literature on this exact compound is limited, established hydrazinylation methods for similar aromatic esters include:
Nucleophilic substitution or hydrazinolysis of a suitable leaving group (e.g., halogen or nitro group) on the aromatic ring with hydrazine hydrate or hydrazine derivatives.
Reduction of nitro precursors to hydrazine derivatives under catalytic hydrogenation or chemical reduction conditions.
| Method | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrazinolysis | Hydrazine hydrate, solvent (ethanol, methanol), reflux | Substitution of leaving group by hydrazinyl |
| Reduction | Catalysts such as Pd/C, Raney nickel; solvents like methanol or ethanol; temperature 25-70°C | Nitro to hydrazinyl conversion |
These methods are adapted from analogous preparation routes of hydrazinyl-substituted benzoates and related compounds.
Formation of the Hydrochloride Salt
The hydrazinylbenzoate is typically isolated as its hydrochloride salt to improve stability and handling. This is achieved by:
Treatment of the free hydrazinyl compound with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
Crystallization or precipitation of the hydrochloride salt to obtain a pure, stable solid.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Salt formation | HCl in ethanol or ethyl acetate | Formation of crystalline hydrochloride salt |
Summary Table of Preparation Steps
| Step No. | Transformation | Reagents/Conditions | Key Parameters | Yield/Notes |
|---|---|---|---|---|
| 1 | Esterification of 2-fluoro-6-methylbenzoic acid | Methanol, H2SO4, reflux | Complete esterification | High yield expected |
| 2 | Introduction of hydrazinyl group | Hydrazine hydrate, reflux or catalytic reduction | 25-70°C, Pd/C or Raney Ni catalyst | Dependent on precursor and method |
| 3 | Hydrochloride salt formation | HCl in ethanol or ethyl acetate | Room temperature, crystallization | Stable salt formation |
Research Findings and Considerations
Reaction Conditions: The esterification is straightforward and well-documented, but hydrazinylation requires careful control of temperature and stoichiometry to avoid side reactions such as over-reduction or polymerization of hydrazine.
Catalysts: Catalytic hydrogenation using palladium on carbon or Raney nickel is preferred for selective reduction of nitro groups to hydrazinyl groups, offering clean conversion with high selectivity.
Purification: The hydrochloride salt is favored for purification due to its crystalline nature and enhanced stability compared to the free base.
Industrial Adaptations: Continuous flow reactors and alternative green solvents are being explored to optimize the synthesis for scale-up and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
MFHBH serves as a precursor for synthesizing more complex pharmaceuticals. Its hydrazinyl group can participate in various chemical reactions, making it a versatile intermediate in drug development. Research indicates that compounds containing hydrazinyl groups exhibit potential antimicrobial and anticancer properties, although specific biological activities of MFHBH are still under investigation .
Agricultural Chemistry
In agricultural research, MFHBH is being explored for its potential use in developing new agrochemicals. The compound's unique structure may enhance its efficacy as a pesticide or herbicide, although comprehensive studies are needed to validate these applications.
Materials Science
MFHBH is also used in the development of advanced materials. Its ability to undergo various chemical transformations allows it to be incorporated into polymers and other materials, potentially improving their properties such as stability and reactivity .
Case Study 2: Agricultural Application
Research has indicated that hydrazine derivatives can act as effective herbicides. Ongoing investigations aim to evaluate MFHBH's effectiveness in controlling specific weed species, potentially leading to new formulations for agricultural use.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Variations
- Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride (CAS: 1909324-96-4) shares the same molecular formula but differs in the hydrazinyl group’s position (3- vs. 6-).
Hydrazine Derivatives: Functional Group Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|
| o-Tolylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | Methyl (2-position), hydrazinyl | ~187 (decomposes) | Intermediate in dye synthesis |
| p-Tolylhydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | Methyl (4-position), hydrazinyl | >200 | Pharmaceuticals, agrochemicals |
- Key Differences :
Methyl Esters: Functional Group Comparison
- Resin Acid Methyl Esters (e.g., sandaracopimaric acid methyl ester):
- Yohimbine Derivatives (e.g., 17α-hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride):
Hydrochloride Salts: Physicochemical Properties
- 7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride (CAS: N/A): A spirocyclic hydrochloride salt with a molecular weight of 205.67 g/mol. Higher cost per milligram (€675/50 mg vs. €590/50 mg for the target compound) suggests differences in synthesis complexity .
- KHG26792 (azetidine hydrochloride derivative):
Fluorinated Analogues: Substituent Effects
- 2-Chloro-6-methylbenzenesulfonyl chloride :
Research Implications
The unique combination of fluorine and hydrazinyl groups in Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride enables precise functionalization in synthetic chemistry, distinguishing it from simpler hydrazines or bulkier methyl esters. Future studies should explore its reactivity in cross-coupling reactions and toxicity profiles to expand its industrial applicability .
Biological Activity
Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : CHClF NO
- Molecular Weight : Approximately 225.67 g/mol
The compound features a hydrazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of hydrazine compounds can exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : Studies suggest that the compound demonstrates a MIC comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial infections .
Anticancer Activity
The hydrazine derivatives have been implicated in anticancer activity through various mechanisms, including the inhibition of histone demethylases, which play a crucial role in epigenetic regulation of gene expression.
- Mechanism of Action : The compound may inhibit Jumonji C-domain-containing histone demethylases (JmjC KDMs), leading to increased trimethylation of histones and subsequent suppression of tumor growth. This mechanism has been observed in vitro with specific cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study reported that hydrazine derivatives exhibited strong activity against both gram-positive and gram-negative bacteria, with particular efficacy noted against MRSA strains. The research utilized molecular docking studies to elucidate binding interactions with bacterial targets .
- Inhibition of Histone Demethylases : In vitro assays demonstrated that this compound significantly inhibited the activity of JmjC KDMs in cancer cell lines, leading to altered gene expression profiles associated with tumor suppression .
- Safety Profile : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic concentrations, showing minimal cytotoxic effects on normal cells while effectively targeting cancerous cells .
Data Summary Table
Q & A
Q. What are the recommended synthetic strategies for Methyl 2-fluoro-6-hydrazinylbenzoate hydrochloride, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves two key steps: (1) esterification of 2-fluoro-6-nitrobenzoic acid using methanol under acidic conditions (e.g., H₂SO₄ catalyst) to form the methyl ester, and (2) nitro-to-hydrazine reduction. The hydrazinyl group is introduced via catalytic hydrogenation (e.g., Pd/C, H₂) or using hydrazine hydrate under controlled pH (6–7). Critical parameters include reaction temperature (60–80°C for esterification; 25–40°C for reduction), solvent choice (e.g., ethanol/water mixture for reduction), and inert atmosphere to prevent oxidation of the hydrazine moiety .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
Structural confirmation requires ¹H/¹³C/¹⁹F NMR to verify fluorine positioning and hydrazine NH signals. HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>98%). Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H]⁺). For hydrochloride salt verification, chloride ion titration (e.g., potentiometric AgNO₃) or X-ray crystallography resolves counterion integration. Cross-reference pharmacopeial standards for validation 20.
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Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. The hydrazinyl group is sensitizing; minimize exposure via closed systems. In case of skin contact, rinse with water for 15 minutes. For spills, neutralize with 5% acetic acid before disposal. Store under argon at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers mitigate instability of the hydrazinyl group during synthesis and storage?
- Methodological Answer : Instability arises from oxidation and hydrolysis. Strategies include:
- Synthesis : Use degassed solvents and N₂/Ar atmosphere during hydrazine substitution.
- Storage : Lyophilize the hydrochloride salt and store in amber vials with desiccants (silica gel). Add stabilizers like 1% ascorbic acid in aqueous buffers.
- Monitoring : Track decomposition via HPLC-DAD at 254 nm; hydrazine degradation products (e.g., diazenes) show distinct retention times .
Q. What are the common impurities in this compound, and how can they be resolved?
- Methodological Answer : Key impurities include:
- Unreacted nitro precursor : Remove via recrystallization (ethanol/water, 3:1).
- Hydrolysis by-products (e.g., free benzoic acid): Use ion-exchange chromatography (Dowex 50WX4 resin).
- Oxidized hydrazine derivatives : Employ RP-HPLC with 0.1% trifluoroacetic acid to separate polar degradation products. Validate impurity profiles against ICH Q3A guidelines .
Q. How can computational modeling optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., hydrazine nucleophilic attack). Solvent optimization via COSMO-RS predicts polarity effects on yield. Use DoE (Design of Experiments) to map temperature, catalyst loading, and stoichiometry interactions. For example, a Box-Behnken design reduces experimental runs by 40% while maximizing yield 20.
Q. What mechanistic insights explain competing side reactions during hydrazine substitution?
- Methodological Answer : Competing Sandmeyer-type reactions or over-reduction (to amines) may occur. Mechanistic studies using kinetic isotope effects (KIE) and LC-MS trapping of intermediates reveal:
- Nitro reduction : Proceeds via nitroso and hydroxylamine intermediates.
- Side reactions : Catalyzed by trace metals (e.g., Fe³⁺); mitigate with EDTA chelation . Adjust pH to 6.5–7.0 to favor hydrazine over amine formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



